2-(3-bromophenyl)-1-methyl-1H-imidazole
CAS No.: 960067-92-9
Cat. No.: VC11611848
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960067-92-9 |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.1 |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Bromophenyl)-1-methyl-1H-imidazole belongs to the class of monosubstituted imidazoles, featuring a bromine atom at the meta position of the phenyl ring and a methyl group at the N1 position of the heterocycle. Its molecular formula is C₉H₇BrN₂, with an exact mass of 221.979 g/mol . The compound’s stability under standard conditions is attributed to the electron-withdrawing effect of the bromine atom, which reduces electron density on the imidazole ring and minimizes undesired side reactions.
Table 1: Key Physicochemical Properties
The absence of reported melting point data suggests challenges in crystallization or hygroscopicity, common among halogenated imidazoles .
Synthesis and Optimization Strategies
Catalyst-Free Cyclization of Benzimidamides and Vinyl Azides
A scalable synthesis route for 2,4-disubstituted imidazoles involves the reaction of benzimidamide derivatives with vinyl azides under catalyst-free conditions. For example, 1-(3-bromophenyl)imidazole analogs are synthesized by heating benzimidamide hydrochloride (1a) with (1-azidovinyl)benzene (2a) in acetonitrile at 80°C for 8 hours, yielding 89% of the target product after column chromatography . This method avoids transition-metal catalysts, reducing costs and simplifying purification.
Key Mechanistic Steps:
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Base-Mediated Neutralization: DBU (1,8-diazabicycloundec-7-ene) deprotonates benzimidamide hydrochloride to generate a free amidine nucleophile.
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Nucleophilic Addition: The amidine attacks the electrophilic carbon of the vinyl azide, releasing nitrogen gas and forming an intermediate.
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Cyclization: The intermediate undergoes intramolecular cyclization to yield the imidazole core .
Alternative Pathways for Functionalization
Electrochemical methods using triarylimidazole catalysts, as described in Chinese Patent CN102600892A, demonstrate the oxidation of benzyl alcohols to carbonyl compounds. While this patent focuses on 2-(4-bromophenyl) analogs, the methodology is likely applicable to the 3-bromo derivative, given the similar electronic profiles of meta- and para-substituted aryl groups .
Physical and Chemical Properties
Thermal Stability and Volatility
The high boiling point (336.9°C) and flash point (157.6°C) indicate suitability for high-temperature reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . The compound’s density (1.5 g/cm³) aligns with trends observed in brominated aromatics, which typically exceed 1.4 g/cm³ due to bromine’s high atomic mass .
Reactivity Profile
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Electrophilic Substitution: The bromine atom directs incoming electrophiles to the ortho and para positions of the phenyl ring.
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Nucleophilic Aromatic Substitution: Limited under standard conditions due to the electron-deficient imidazole ring but feasible under strong nucleophiles (e.g., Grignard reagents).
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Cross-Coupling Potential: The C-Br bond is amenable to palladium-catalyzed reactions, enabling access to biaryl structures .
Applications in Organic Synthesis and Catalysis
Electroorganic Catalysis
Triarylimidazoles, including bromophenyl derivatives, serve as stable cationic radical catalysts in electrochemical oxidations. For instance, 2-(4-bromophenyl)-1-methyl-4,5-diphenyl-1H-imidazole catalyzes the oxidation of 3-methoxybenzyl alcohol to 3-methoxybenzaldehyde with 65% yield . The 3-bromo analog is expected to exhibit comparable activity, though experimental validation is required.
Future Research Directions
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Catalytic Applications: Investigate electrochemical oxidation reactions using 2-(3-bromophenyl)-1-methyl-1H-imidazole as a hole-transport catalyst.
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Biological Screening: Evaluate antiproliferative activity against BRAF-mutant melanoma cell lines, leveraging structural similarities to known inhibitors .
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Crystallography: Resolve the crystal structure to elucidate bond lengths and intermolecular interactions, addressing the lack of melting point data .
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